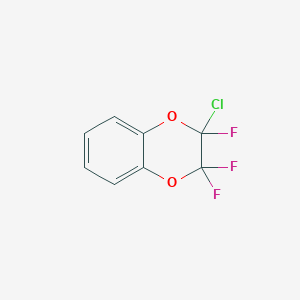
4-Fluorophenyl pivalate
Übersicht
Beschreibung
4-Fluorophenyl pivalate (4-FPP) is a synthetic compound that has become increasingly popular in the field of scientific research over the past few years. It has been used in a variety of experiments, including those involving biochemical and physiological effects. 4-FPP is a fluorinated analog of phenylpivalic acid (PPA), and is a member of the pivalic acid family. It is a white, crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Fluorophore Design and Optical Properties
4-Fluorophenyl pivalate has been utilized in the design of novel fluorophores with unique properties. A study by (Zhang et al., 2021) describes the synthesis of a new fluorophore with solvatochromism, aggregation-induced emission (AIE), and mechanofluorochromic (MFC) enhancement characteristics. This molecule displays a bathochromic shift in emission wavelength and a decrease in quantum yield with increasing solvent polarity, demonstrating its solvatochromic effect.
Synthesis and Chemical Reactions
4-Fluorophenyl pivalate has been involved in various chemical reactions and synthesis processes. (Harris et al., 2013) developed a stereospecific coupling of benzylic carbamates and pivalates with aryl- and heteroarylboronic esters, illustrating the molecule's versatility in chemical synthesis. Additionally, (Stoesser & Huber, 2021) reported an improved strategy for synthesizing highly fluorinated biphenyls using organozinc pivalates, highlighting the role of pivalate esters in facilitating chemical transformations.
Catalysis and Material Synthesis
In the field of catalysis and material synthesis, 4-Fluorophenyl pivalate has shown significant potential. (Lafrance & Fagnou, 2006) developed a palladium-pivalic acid cocatalyst system, demonstrating high reactivity in direct arylation. This system shows its effectiveness in high yielding direct metalation-arylation reactions of unactivated arenes like benzene.
Luminescence and Magnetic Properties
Research by (Ling et al., 2020) on an air-stable dysprosium(iii) complex containing a pivalate ligand revealed insights into luminescence and magnetic properties. The study focused on the high-resolution emission spectrum and slow magnetic relaxation, contributing to the understanding of lanthanide mononuclear magnets.
Eigenschaften
IUPAC Name |
(4-fluorophenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQPFMBCWMZTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl pivalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)
![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)


![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)

